molecular formula C16H13N B14583289 (2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete CAS No. 61528-74-3

(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete

Cat. No.: B14583289
CAS No.: 61528-74-3
M. Wt: 219.28 g/mol
InChI Key: JDUMTBYPMMITAP-HOCLYGCPSA-N
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Description

(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete is a complex organic compound that belongs to the class of indenoazetes This compound is characterized by its unique structure, which includes a phenyl group attached to a dihydroindenoazete core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete typically involves a series of organic reactions. One common method involves the cyclization of a suitable precursor under specific conditions. For instance, the reaction may involve the use of a phenyl-substituted precursor, which undergoes cyclization in the presence of a catalyst to form the indenoazete ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .

Properties

CAS No.

61528-74-3

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete

InChI

InChI=1S/C16H13N/c1-2-6-11(7-3-1)15-14-10-12-8-4-5-9-13(12)16(14)17-15/h1-9,14,16H,10H2/t14-,16-/m0/s1

InChI Key

JDUMTBYPMMITAP-HOCLYGCPSA-N

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C2C4=CC=CC=C4

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C2C4=CC=CC=C4

Origin of Product

United States

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